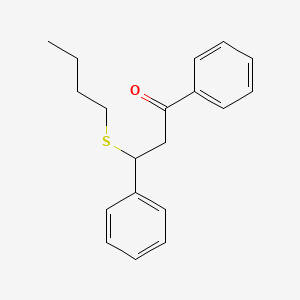
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a diphenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-1,3-diphenylpropan-1-one typically involves the reaction of 1,3-diphenylpropan-1-one with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the diphenylpropanone backbone can be reduced to form alcohols.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The butylsulfanyl group may interact with enzymes or receptors, modulating their activity. The diphenylpropanone backbone may also play a role in its biological effects by interacting with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)-1,3-diphenylpropan-1-one
- 3-(Ethylsulfanyl)-1,3-diphenylpropan-1-one
- 3-(Propylsulfanyl)-1,3-diphenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-1,3-diphenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Propiedades
Número CAS |
21205-11-8 |
|---|---|
Fórmula molecular |
C19H22OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-butylsulfanyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22OS/c1-2-3-14-21-19(17-12-8-5-9-13-17)15-18(20)16-10-6-4-7-11-16/h4-13,19H,2-3,14-15H2,1H3 |
Clave InChI |
GAVMFJLZGTXZPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


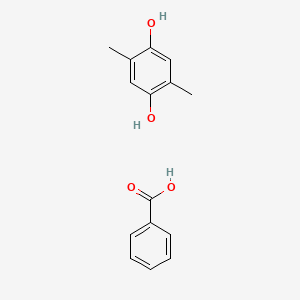
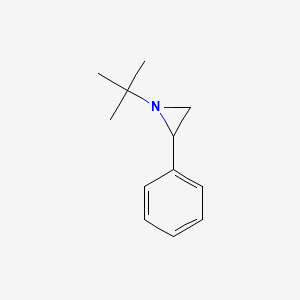
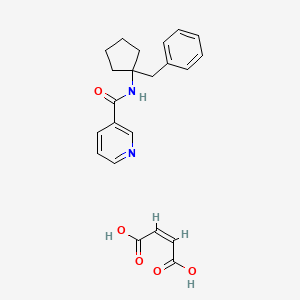
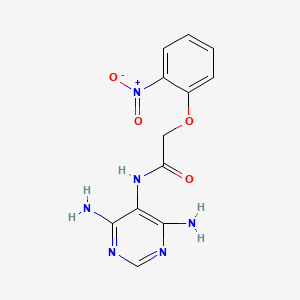
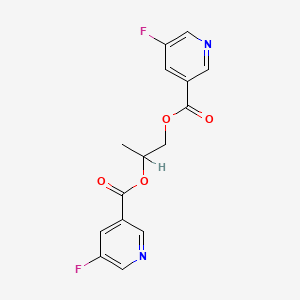
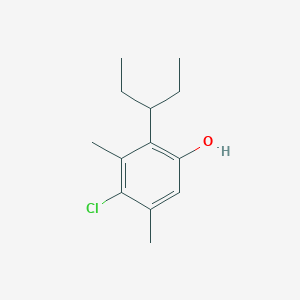
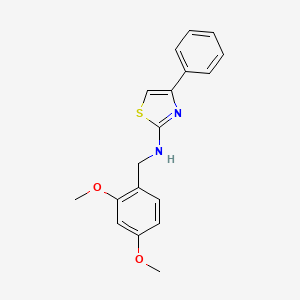
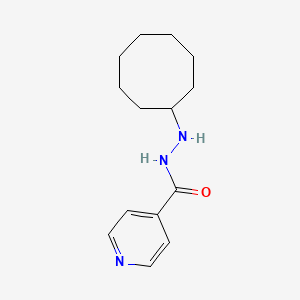


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

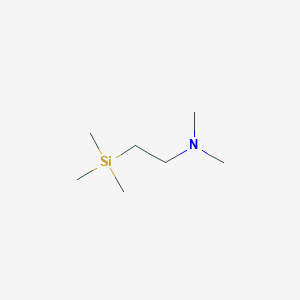
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)
